Sodium iodide I 123
Description
Properties
CAS No. |
41927-88-2 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
145.89536 g/mol |
IUPAC Name |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI Key |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[123I-] |
Canonical SMILES |
[Na+].[I-] |
Origin of Product |
United States |
Preparation Methods
Nuclear Reactions and Target Irradiation
The production of Iodine-123 (I-123) primarily relies on cyclotron irradiation of enriched tellurium targets. The most widely adopted nuclear reaction is the 122Te(α,3n)123Xe process, where xenon-123 (Xe-123) is generated as an intermediate. Xe-123 undergoes β+ decay and electron capture to form I-123 with a half-life of 13.2 hours.
Key Reaction Parameters:
Radiochemical Purification
Post-irradiation, I-123 is separated from the tellurium matrix and xenon gas through a multi-step purification process:
-
Distillation: Volatile Xe-123 is trapped cryogenically, while non-volatile tellurium residues are removed.
-
Chemical Scrubbing: Residual contaminants, including I-125 and Te-121, are eliminated using redox reactions and ion-exchange chromatography.
Table 1: Radionuclidic Composition of Sodium Iodide I-123
| Radionuclide | Concentration at Calibration | Concentration at Expiration |
|---|---|---|
| I-123 | ≥97.0% | ≥87.2% |
| I-125 | ≤2.9% | ≤12.4% |
| Te-121 | ≤0.1% | ≤0.4% |
Source: Sodium Iodide I-123 Capsule Package Insert
Chemical Synthesis of High-Purity Sodium Iodide
Redox Reactions Using Iodine and Sodium Carbonate
A patent-pending method (CN1128240A) describes the synthesis of NaI from iodine (I₂) and sodium carbonate (Na₂CO₃) in the presence of hydrazine hydrate (N₂H₄·H₂O) as a reducing agent.
Reaction Steps:
-
Synthesis:
-
Purification:
Electrochemical Synthesis
An alternative electrochemical approach involves electrolyzing a solution of sodium hydroxide (NaOH) and iodine. This method minimizes impurities by avoiding reducing agents like iron or sulfur:
Generator-Based Production of Carrier-Free NaI-123
Xenon-123/Iodine-123 Generator System
The decay of Xenon-123 (Xe-123) in a closed system provides a reliable source of carrier-free I-123. The generator operates as follows:
-
Xe-123 Production: Irradiated tellurium targets yield Xe-123 via spallation or (p,5n) reactions.
-
Decay and Collection: Xe-123 decays to I-123, which is eluted using a saline solution.
Table 2: Performance Metrics of Xe-123/I-123 Generator
| Parameter | Value |
|---|---|
| Radionuclidic Purity | ≥99.8% I-123 |
| Contaminants | ≤0.2% I-125 |
| Elution Efficiency | >95% |
Kit-Based Formulation
-
Lyophilized Components: Pre-measured reagents (e.g., sodium thiosulfate, buffers) are reconstituted with eluted I-123.
-
Quality Control: Radiochemical purity (>98%) is verified via thin-layer chromatography (TLC) with Rf = 0.24 for iodide.
Optimization and Challenges in NaI-123 Production
Radionuclidic Purity Considerations
The presence of I-125 (t₁/₂ = 60 days) poses challenges due to its long half-life and higher radiation dose. Mitigation strategies include:
Chemical Stability and Formulation
Chemical Reactions Analysis
Sodium iodide I 123 undergoes several types of chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Common reagents used in these reactions include sulfuric acid, chlorine, and alkyl chlorides. The major products formed from these reactions are iodine, hydrogen iodide, and alkyl iodides.
Scientific Research Applications
Sodium iodide I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound is used to study biological processes involving iodine uptake and metabolism.
Mechanism of Action
The mechanism of action of sodium iodide I 123 involves its absorption through the gastrointestinal tract and subsequent uptake by the thyroid gland. Once absorbed, it is incorporated into the thyroid gland, where it undergoes electron capture decay to form tellurium 123. This decay process emits gamma radiation, which can be detected using a gamma camera. This property makes this compound an effective diagnostic tool for evaluating thyroid function and morphology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Iodide I 131 (NaI-131)
- Half-Life and Radiation Profile : NaI-131 has a longer half-life (8.05 days) and emits higher-energy beta particles (606 keV) and gamma rays (364 keV). These properties make it suitable for therapeutic applications (e.g., thyroid cancer ablation) but result in higher patient radiation doses and poorer imaging resolution compared to NaI-123 .
- Diagnostic Limitations: NaI-131’s beta emissions contribute to tissue damage, limiting its diagnostic utility. In contrast, NaI-123’s shorter half-life and pure gamma emission reduce absorbed radiation by ~90%, making it safer for repeated imaging .
- Clinical Use : NaI-123 is preferred for thyroid scintigraphy, while NaI-131 is reserved for post-thyroidectomy ablation or metastatic disease therapy .
Sodium Iodide I 125 (NaI-125)
- Physical Properties: NaI-125 has a half-life of 59.4 days and emits low-energy gamma rays (35 keV), which are suboptimal for imaging. It is primarily used in in vitro assays (e.g., radioimmunoassays) and brachytherapy .
Technetium-99m Pertechnetate (Tc-99m)
- Uptake Mechanism : Unlike NaI-123, which relies on NIS for active transport, Tc-99m is passively trapped in the thyroid. This results in lower specificity for functional assessment .
- Imaging Utility: Tc-99m has a shorter half-life (6 hours) and emits 140 keV gamma rays, making it suitable for rapid thyroid scans. However, it cannot assess iodine metabolism or retention, a key advantage of NaI-123 .
Role of the Sodium/Iodide Symporter (NIS)
Data Table: Key Comparison of Iodine Isotopes
| Parameter | NaI-123 | NaI-131 | NaI-125 | Tc-99m |
|---|---|---|---|---|
| Half-Life | 13.2 hours | 8.05 days | 59.4 days | 6 hours |
| Gamma Energy (keV) | 159 | 364 | 35 | 140 |
| Primary Use | Diagnostic imaging | Therapy | In vitro assays | Diagnostic imaging |
| Radiation Dose | Low | High | Very low | Very low |
| NIS Dependency | Yes | Yes | N/A | No |
| Key Advantage | High-resolution imaging | Therapeutic efficacy | Long-term stability | Rapid imaging |
Q & A
Q. What key physical properties of Sodium Iodide I 123 are critical for experimental design in thyroid imaging?
this compound decays via electron capture with a half-life of 13.2 hours, emitting a primary gamma photon at 159 keV (83.4% per disintegration) . Researchers must account for its decay kinetics (Table 3) and shielding requirements (e.g., 1.63 cm lead reduces exposure by 1,000×) using attenuation coefficients from Table 2 . The radionuclidic purity decreases over time (e.g., I-125 increases to 12.4% at expiration), necessitating calibration adjustments to minimize contamination effects .
Q. How should thyroid uptake studies using this compound be methodologically standardized?
Administer 3.7–14.8 MBq (100–400 µCi) orally, with lower doses for uptake studies and higher doses for imaging . Thyroid uptake measurements should commence 6 hours post-administration, using standardized gamma counters. Ensure patients avoid iodine-rich diets or medications affecting thyroid function, as these alter iodide trapping efficiency .
Q. What safety protocols are essential for handling this compound in laboratories?
Use waterproof gloves and lead shielding (≥0.24 cm Pb attenuates radiation by 99%) . Limit exposure time, store capsules below 86°F, and dispose of expired capsules (>30 hours post-calibration) per radioactive waste guidelines. Monitor personnel dosimetry, particularly for bladder and thyroid exposure, using Table 4 data .
Advanced Research Questions
Q. How do radionuclidic impurities (e.g., I-125) impact longitudinal studies, and how can their effects be mitigated?
I-125 contamination increases from 2.9% (calibration) to 12.4% (expiration), altering radiation dosimetry . To mitigate, administer doses as close to calibration time as possible and use decay correction formulas (Table 3). For longitudinal studies, model cumulative doses using MIRD guidelines and ICRP 30 data for Te-121 .
Q. What experimental strategies resolve discrepancies in thyroid uptake data across studies?
Discrepancies often arise from variable iodine intake, thyroid pathology, or timing of measurements. Standardize protocols by:
Q. How can researchers optimize scintillator setups (e.g., NaI(Tl) crystals) for this compound gamma spectroscopy?
Use NaI(Tl) crystals with peak efficiency calibrated for 159 keV photons . Correct for crystal non-linearity using pulse-height analysis and account for energy resolution (e.g., 7–10% FWHM at 159 keV) . For low-intensity counting, employ liquid scintillation detectors or coincidence techniques to reduce background noise .
Q. What factors must be considered when comparing this compound and I 131 in dosimetric studies?
- Half-life : I-123 (13.2 h) vs. I-131 (8 days) affects imaging timelines.
- Gamma energy : I-123’s 159 keV vs. I-131’s 364 keV requires different collimator settings.
- Radiation dose : At 25% thyroid uptake, I-123 delivers 13 mGy/MBq vs. I-131’s 130 mGy/MBq (Table 4) . Optimize protocols by adjusting administered activities and shielding thicknesses.
Q. How can statistical models improve accuracy in absorbed dose calculations?
Apply MIRD formalism to account for biodistribution variations (e.g., bladder voiding intervals, thyroid uptake heterogeneity) . Use Monte Carlo simulations (e.g., Geant4) to model photon interactions in tissues and validate results against empirical data from Table 4 .
Methodological Resources
- Decay Correction : Use Table 3 to calculate residual activity at time t:
, where hours . - Scintillator Calibration : Reference pulse-height spectra for NaI(Tl) crystals to distinguish I-123’s 159 keV peak from I-125’s 27–35 keV X-rays .
- Dosimetric Validation : Compare experimental thyroid doses with ICRP Publication 128 recommendations for diagnostic radiopharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
